Trans-3-Ethoxycinnamic Acid

Description

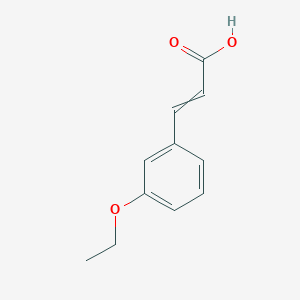

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYODSOYOGJQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-73-8 | |

| Record name | 3-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Trans-3-Ethoxycinnamic Acid from 3-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the primary synthetic routes for producing Trans-3-Ethoxycinnamic Acid from 3-ethoxybenzaldehyde. It includes detailed experimental protocols, a comparative analysis of common synthetic methods, and the expected analytical data for the final compound. This guide is intended to serve as a practical resource for chemists and researchers in the fields of organic synthesis and pharmaceutical development.

Overview of Synthetic Strategies

The synthesis of cinnamic acids and their derivatives from aromatic aldehydes is a fundamental transformation in organic chemistry. For the conversion of 3-ethoxybenzaldehyde to this compound, several established condensation reactions are applicable. The most prominent and widely utilized methods include the Knoevenagel-Doebner Condensation and the Perkin Reaction. Other notable methods such as the Wittig and Claisen-Schmidt reactions also provide viable pathways.

-

Knoevenagel-Doebner Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[1][2] The reaction typically proceeds with subsequent decarboxylation when malonic acid is used, yielding the α,β-unsaturated carboxylic acid.[1] This method is often preferred due to its high yields and stereoselectivity for the trans-isomer.

-

Perkin Reaction : This method uses the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt as a base catalyst to form an α,β-unsaturated aromatic acid.[3][4] For the synthesis of cinnamic acids, acetic anhydride and sodium acetate are commonly heated with the aldehyde.[3]

-

Wittig Reaction : The Wittig reaction provides a pathway to form a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[5][6] For this synthesis, an appropriate phosphorane, such as (carbethoxymethylene)triphenylphosphorane, would be reacted with 3-ethoxybenzaldehyde, followed by hydrolysis of the resulting ester.[7]

-

Claisen-Schmidt Condensation : This is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8][9] While typically used to form α,β-unsaturated ketones, it can be adapted for the synthesis of cinnamic acid derivatives.

The Knoevenagel-Doebner condensation is highlighted in this guide as the primary method due to its efficiency and the prevalence of detailed protocols for analogous substrates.

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Primary Method: Knoevenagel-Doebner Condensation

This procedure is adapted from the well-established Doebner modification for the synthesis of substituted cinnamic acids from corresponding benzaldehydes.[1][10]

Materials:

-

3-Ethoxybenzaldehyde (1 mole equivalent)

-

Malonic Acid (2 mole equivalents)[10]

-

Pyridine (as solvent)

-

Piperidine (catalytic amount)

-

Concentrated Hydrochloric Acid (for acidification)

-

Sodium Hydroxide (for purification)

-

Deionized Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 3-ethoxybenzaldehyde (1 mole eq.), malonic acid (2 mole eq.), and pyridine.[10]

-

Stir the mixture and warm it gently on a steam bath until the malonic acid is completely dissolved.[10]

-

Add a catalytic amount of piperidine (e.g., ~0.08 mole eq.) to the solution.[10]

-

Heat the reaction mixture to approximately 80°C. Vigorous evolution of carbon dioxide should be observed.

-

After the initial gas evolution subsides, increase the temperature and reflux the mixture for approximately 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of crushed ice and concentrated hydrochloric acid until it is strongly acidic.

-

The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[10]

-

For purification, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with stirring by adding hydrochloric acid to precipitate the purified this compound.

-

Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.

Data Presentation

Comparison of Synthetic Methods

| Method | Key Reagents | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |

| Knoevenagel-Doebner | Malonic Acid | Pyridine, Piperidine | 80-120°C, 2-6 hours | High yield, good stereoselectivity for trans-isomer[1] | Use of pyridine (unpleasant odor, requires careful handling) |

| Perkin Reaction | Acetic Anhydride | Sodium Acetate | 180°C, 4-10 hours | Uses readily available and inexpensive reagents[3] | High temperatures, long reaction times, potential for side products[11] |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et) | Often pre-formed or generated in-situ | Room temp. to reflux | High stereoselectivity possible, mild conditions[5][12] | Stoichiometric amounts of phosphine oxide byproduct must be removed[6] |

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for the final product, this compound. Data is extrapolated based on analogous compounds like 3-Methoxycinnamic Acid.[13][14]

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~130-135 °C (estimated) |

| ¹H NMR | δ ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.4 (d, 1H, α-H), ~7.0-7.4 (m, 4H, Ar-H), ~7.7 (d, 1H, β-H), ~12.3 (s, 1H, -COOH ) |

| ¹³C NMR | δ ~15.0 (-OCH₂C H₃), ~63.0 (-OC H₂CH₃), ~115.0 (Ar-C), ~118.0 (α-C), ~120.0 (Ar-C), ~123.0 (Ar-C), ~130.0 (Ar-C), ~136.0 (Ar-C), ~145.0 (β-C), ~160.0 (Ar-C -O), ~172.0 (-C OOH) |

| IR (cm⁻¹) | ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 192 [M]⁺, 175, 147, 119 |

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. sciforum.net [sciforum.net]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. praxilabs.com [praxilabs.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]

"Trans-3-Ethoxycinnamic Acid" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Ethoxycinnamic Acid, a derivative of the widely studied cinnamic acid, presents a unique molecular scaffold for potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed synthesis protocol. While specific biological activities and signaling pathways for the ethoxy derivative are not extensively documented in publicly available literature, this guide also explores the known biological landscape of closely related cinnamic acid derivatives to provide a foundation for future research.

Chemical Identity and Properties

This compound, systematically named (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid, is a solid organic compound. Its core structure consists of a benzene ring substituted with an ethoxy group at the meta-position and an acrylic acid side chain in the trans configuration.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 103986-73-8 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Melting Point | 131-133 °C | |

| Appearance | White to off-white solid | |

| Hazard Codes | Xi (Irritant) | |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) |

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a general method for the synthesis of cinnamic acids and can be adapted for this compound.

Materials:

-

3-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-ethoxybenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: Knoevenagel condensation workflow for synthesis.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.5 ppm)- Vinylic protons (doublets, ~6.4 and ~7.7 ppm, with a large coupling constant of ~16 Hz indicating trans configuration)- Ethoxy group protons (quartet, ~4.1 ppm and triplet, ~1.4 ppm)- Carboxylic acid proton (broad singlet, >12 ppm) |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~172 ppm)- Aromatic carbons (~115-160 ppm)- Vinylic carbons (~118 and ~145 ppm)- Ethoxy group carbons (~63 and ~15 ppm) |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)- Sharp C=O stretch from carboxylic acid (~1680 cm⁻¹)- C=C stretch from alkene (~1630 cm⁻¹)- C-O-C stretch from ether (~1250 and ~1040 cm⁻¹)- Aromatic C-H and C=C stretches |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 192.21- Fragmentation pattern showing loss of -COOH, -C₂H₅, and other characteristic fragments |

Biological Activity and Potential Applications (Inferred)

Direct studies on the biological activity of this compound are limited. However, the broader class of cinnamic acid derivatives has been the subject of extensive research, revealing a wide range of pharmacological properties.[3]

Insights from Related Methoxy Derivatives

Studies on methoxy-substituted cinnamic acids, such as 3-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, have demonstrated various biological activities, including:

-

Antimicrobial and Antibiotic Potentiating Effects: Some methoxycinnamic acid derivatives have shown the ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria.[4]

-

Antitumor Activity: Certain ester and amide derivatives of 3,4,5-trimethoxycinnamic acid have exhibited significant cytotoxic effects against various cancer cell lines.[5][6]

-

Anti-inflammatory Properties: Cinnamic acids and their derivatives are known to possess anti-inflammatory effects.[3]

-

Central Nervous System (CNS) Activity: Some derivatives have been investigated for their potential as agents acting on the central nervous system.[6]

Diagram 2: Potential Research Areas for this compound Based on Analogs

Caption: Inferred research directions for the title compound.

Future Directions

The structural similarity of this compound to other biologically active cinnamic acid derivatives suggests that it is a promising candidate for further investigation. Future research should focus on:

-

Definitive Spectral Characterization: Obtaining and publishing high-resolution NMR, IR, and mass spectrometry data to create a comprehensive and verifiable profile of the compound.

-

Screening for Biological Activity: Conducting in-vitro and in-vivo studies to explore its potential antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related ethoxy-substituted cinnamic acid derivatives to understand the impact of the ethoxy group's position and other structural modifications on biological activity.

-

Signaling Pathway Elucidation: Investigating the molecular mechanisms and signaling pathways through which this compound may exert any observed biological effects.

Conclusion

This compound is a readily synthesizable compound with a clear chemical identity. While its specific biological functions remain to be thoroughly explored, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent or a valuable building block in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. 14300-33-5,Dicyclopropylmethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of trans-3-Ethoxycinnamic Acid: A Technical Guide

Introduction

trans-3-Ethoxycinnamic acid is an organic compound of interest in various fields of chemical research and development. A critical physicochemical parameter governing its application, particularly in drug development and formulation, is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the available solubility data and outlines a systematic approach for its experimental determination.

-

Providing solubility data for structurally similar compounds, namely trans-3-Methoxycinnamic Acid and trans-Cinnamic Acid, to offer valuable baseline estimates.

-

Detailing a standard experimental protocol for the precise determination of solubility.

Solubility of Structural Analogs

Due to the structural similarity, the solubility behavior of trans-3-Methoxycinnamic Acid and trans-Cinnamic Acid can provide useful insights into the probable solubility characteristics of this compound. The primary difference lies in the substitution at the 3-position of the phenyl ring (ethoxy vs. methoxy vs. hydrogen), which will influence polarity and crystal lattice energy, thereby affecting solubility.

trans-3-Methoxycinnamic Acid Solubility

trans-3-Methoxycinnamic acid is a closely related compound where the ethoxy group is replaced by a methoxy group.[1]

Table 1: Solubility Data for trans-3-Methoxycinnamic Acid and Related Isomers

| Compound Name | Solvent | Solubility Description | Source |

| trans-4-Methoxycinnamic Acid | Ethanol | Soluble | [2][3] |

| trans-4-Methoxycinnamic Acid | Ethyl Acetate | Soluble | [2][3] |

| trans-4-Methoxycinnamic Acid | Water | 0.712 mg/mL at 25 °C | [4] |

Note: Data for the 3-methoxy isomer is sparse; therefore, data for the 4-methoxy isomer is provided as a comparable analog. A recent study determined the solubilities of trans-p-Methoxycinnamic acid (t-PMCA) in 12 different organic solvents at temperatures ranging from 283.15 K to 323.15 K using the gravimetric method.[5]

trans-Cinnamic Acid Solubility

trans-Cinnamic acid is the parent compound without substitution on the phenyl ring. It is generally described as a white crystalline powder that is insoluble in water but soluble in many organic solvents.[6]

Table 2: Solubility Data for trans-Cinnamic Acid

| Solvent | Solubility Description | Source |

| Ethanol | Very Soluble | [7] |

| Methanol | Soluble (1g / 5mL) | [8] |

| Diethyl Ether | Soluble | [7] |

| Acetone | Soluble | [7] |

| Benzene | Easily Soluble / Soluble | [6][7] |

| Chloroform | Soluble (1g / 12mL) | [8] |

| Glacial Acetic Acid | Easily Soluble / Soluble | [6][8] |

| Hot Water | Slightly Soluble | [6] |

| Water | Insoluble | [6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, direct experimental measurement is necessary. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining thermodynamic equilibrium solubility.[9][10]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the resulting saturated solution is then measured, which represents its solubility.[11]

Materials and Equipment

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

-

The compound of interest (this compound)

-

Selected organic solvents of high purity

Step-by-Step Procedure

-

Preparation : Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[9]

-

Solvent Addition : Accurately dispense a known volume or mass of the desired organic solvent into each vial.[11]

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[9] To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter chemically compatible with the solvent.[13] This step must be performed carefully to avoid temperature changes that could alter the solubility.

-

Dilution : Accurately pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the analytical instrument's linear range.

-

Quantification : Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][14]

-

Calculation : Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

Logical Workflow for Solubility Assessment

When faced with a lack of published solubility data, a researcher must follow a logical progression from theoretical estimation to experimental confirmation. The following diagram illustrates this workflow.

This structured approach ensures that researchers can efficiently navigate the challenge of data scarcity, moving from informed estimations based on analogs to rigorous experimental validation tailored to their specific needs.

References

- 1. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Methoxycinnamic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]

- 7. trans-Cinnamic Acid, 500 g | Flinn Scientific [flinnsci.com]

- 8. trans-Cinnamic Acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. m.youtube.com [m.youtube.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Physicochemical Properties of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science research. Their biological activities and potential for chemical modification make them valuable scaffolds in drug discovery and development. A thorough understanding of their fundamental physicochemical properties, such as melting and boiling points, is crucial for their synthesis, purification, and formulation. This technical guide provides an in-depth overview of the available data for trans-3-Ethoxycinnamic Acid and its close analog, trans-3-Methoxycinnamic Acid, along with standardized experimental protocols for determining these properties.

Data on Physical Properties

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| This compound |  | Data not available | Data not available |

| trans-3-Methoxycinnamic Acid |  | 115 - 121[1] | Data not available |

Note: The data for trans-3-Methoxycinnamic Acid is provided as a proxy due to the lack of available experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points of crystalline organic compounds like cinnamic acid derivatives.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the oil of a Thiele tube, making sure the top of the oil is above the side arm.

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The rate of heating should be controlled to about 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Apparatus Setup (Digital Melting Point Apparatus): The packed capillary tube is inserted into the sample holder of the apparatus. The starting temperature, heating rate, and stop temperature are programmed according to the manufacturer's instructions. The melting process is observed through a magnifying lens, and the start and end temperatures of melting are automatically or manually recorded.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon further heating, the vapor of the liquid will fill the capillary tube, leading to a rapid and continuous stream of bubbles emerging from the open end of the capillary. At this point, the heating is discontinued.

-

Recording the Boiling Point: The liquid in the heating bath is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physicochemical properties discussed.

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Profile of Trans-3-Ethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-ethoxycinnamic acid is a derivative of cinnamic acid, a compound widely found in the plant kingdom. Cinnamic acids and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The substitution of an ethoxy group at the meta-position of the phenyl ring can modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the analogous compound, trans-3-methoxycinnamic acid, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Differences from 3-Methoxy Analog |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | No significant change expected. |

| ~7.6 | Doublet | 1H | Vinylic proton (-CH=) | No significant change expected. |

| ~7.3 | Multiplet | 1H | Aromatic proton | Minor shifts due to ethoxy group. |

| ~7.1 | Multiplet | 2H | Aromatic protons | Minor shifts due to ethoxy group. |

| ~6.9 | Multiplet | 1H | Aromatic proton | Minor shifts due to ethoxy group. |

| ~6.5 | Doublet | 1H | Vinylic proton (=CH-) | No significant change expected. |

| ~4.1 | Quartet | 2H | Methylene protons (-OCH₂CH₃) | Key differentiating signal. |

| ~1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) | Key differentiating signal. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted Differences from 3-Methoxy Analog |

| ~168 | Carboxylic acid carbon (-COOH) | No significant change expected. |

| ~159 | Aromatic carbon (-C-O) | Minor shift. |

| ~145 | Vinylic carbon (-CH=) | No significant change expected. |

| ~136 | Aromatic carbon (ipso) | Minor shift. |

| ~130 | Aromatic carbon | Minor shift. |

| ~122 | Aromatic carbon | Minor shift. |

| ~118 | Vinylic carbon (=CH-) | No significant change expected. |

| ~116 | Aromatic carbon | Minor shift. |

| ~114 | Aromatic carbon | Minor shift. |

| ~64 | Methylene carbon (-OCH₂) | Key differentiating signal. |

| ~15 | Methyl carbon (-CH₃) | Key differentiating signal. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic/Vinylic |

| ~2980, ~2870 | C-H stretch | Aliphatic (ethoxy) |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~980 | =C-H bend | trans-Alkene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 192 | [M]⁺ | Molecular ion |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 147 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 119 | [M - COOH - C₂H₄]⁺ | Decarboxylation and loss of ethene |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

-

Acquire data in both positive and negative ion modes.

-

Typical parameters: scan range of m/z 50-500.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum.

-

Typical parameters: electron energy of 70 eV, scan range of m/z 40-400.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The following diagram illustrates the logical relationship in interpreting the spectroscopic data to confirm the structure of this compound.

In-depth Technical Guide on the Crystal Structure of Cinnamic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive analysis of the crystal structure of cinnamic acid derivatives, with a specific focus on providing representative data for compounds related to trans-3-ethoxycinnamic acid. Due to the absence of publicly available crystallographic data for this compound, this report utilizes the experimentally determined crystal structure of the closely related compound, trans-3-methoxycinnamic acid , as a surrogate for detailed analysis. The methodologies for synthesis and crystallographic analysis presented herein are broadly applicable to this class of compounds.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that are of significant interest in the fields of materials science, pharmacology, and drug development. Their biological activities are diverse, ranging from antimicrobial and antioxidant to anticancer and anti-inflammatory properties. The spatial arrangement of atoms within the crystal lattice of these compounds plays a crucial role in their physicochemical properties, including solubility, stability, and bioavailability, thereby influencing their efficacy as therapeutic agents. This guide offers a detailed examination of the crystal structure of a representative cinnamic acid derivative and outlines the standard experimental procedures for its determination.

Experimental Protocols

Synthesis of trans-3-alkoxycinnamic Acids

A common and effective method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Protocol for the Synthesis of a trans-3-alkoxycinnamic Acid (General Procedure):

-

Reactant Preparation: In a round-bottom flask, dissolve 3-alkoxybenzaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in a suitable solvent, such as pyridine or a mixture of toluene and an amine base like piperidine or triethylamine.

-

Catalyst Addition: Add a catalytic amount of the chosen amine base if not already present in the solvent.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure trans-3-alkoxycinnamic acid.

Crystal Growth

The acquisition of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis.

Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified cinnamic acid derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone) at an elevated temperature.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film.

-

Vapor Diffusion: Alternatively, place a vial containing the saturated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) are observed, carefully remove them from the solution.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Protocol for Powder X-ray Diffraction (PXRD):

-

Sample Preparation: The crystalline material is finely ground to a homogeneous powder. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and a divergent X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles (2θ) as the detector rotates around the sample.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is used for phase identification, determination of lattice parameters, and can be used for structure refinement using methods like Rietveld refinement if a structural model is available.

Crystal Structure Analysis of trans-3-Methoxycinnamic Acid

As a representative example, the crystallographic data for trans-3-methoxycinnamic acid (CCDC Deposition Number: 186691) is presented below. This data provides insight into the expected structural features of this compound.

Crystallographic Data

| Parameter | trans-3-Methoxycinnamic Acid |

| CCDC Deposition Number | 186691 |

| Empirical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 178.18 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.621(3) |

| b (Å) | 3.8680(10) |

| c (Å) | 16.591(3) |

| α (°) | 90 |

| β (°) | 108.57(3) |

| γ (°) | 90 |

| Volume (ų) | 828.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.429 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.475(3) | C2-C1-O1 | 123.0(2) |

| C1-O1 | 1.258(3) | C2-C1-O2 | 114.2(2) |

| C1-O2 | 1.270(3) | O1-C1-O2 | 122.8(2) |

| C2-C3 | 1.334(4) | C1-C2-C3 | 123.2(2) |

| C3-C4 | 1.463(3) | C2-C3-C4 | 121.2(2) |

| C4-C5 | 1.388(4) | C3-C4-C5 | 120.7(2) |

| C4-C9 | 1.391(4) | C3-C4-C9 | 120.5(2) |

| C6-C7 | 1.381(4) | C6-C7-O3 | 115.8(2) |

| C7-O3 | 1.365(3) | C6-C7-C8 | 120.2(2) |

| O3-C10 | 1.422(4) | C8-C7-O3 | 123.9(2) |

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of a cinnamic acid derivative.

Potential Signaling Pathway Modulated by Cinnamic Acid Derivatives

Based on published literature for trans-cinnamic acid, a potential signaling pathway involved in its biological activity is the modulation of cell migration through Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK).

Conclusion

This technical guide has outlined the synthesis, crystallization, and crystal structure determination protocols applicable to this compound and its analogs. While a crystal structure for the title compound is not available in the public domain, the detailed analysis of trans-3-methoxycinnamic acid provides a valuable reference for the structural characteristics of this class of molecules. The presented data and methodologies serve as a foundational resource for researchers engaged in the development of new materials and therapeutic agents based on the cinnamic acid scaffold. The elucidation of a potential signaling pathway highlights the importance of understanding the structure-activity relationships of these compounds in a biological context.

A Comparative Analysis of Trans-3-Ethoxycinnamic Acid and Trans-3-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in modulating these activities. This technical guide provides an in-depth comparative analysis of two closely related derivatives: Trans-3-Ethoxycinnamic Acid and Trans-3-Methoxycinnamic Acid.

While extensive data is available for the methoxy derivative, information on the ethoxy counterpart is notably scarce in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the known properties of Trans-3-Methoxycinnamic Acid and offers a theoretical comparison with this compound based on established structure-activity relationships of 3-alkoxycinnamic acids. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, outlining experimental protocols, and visualizing relevant pathways to stimulate further investigation into these promising compounds.

Physicochemical and Spectral Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of Trans-3-Methoxycinnamic Acid. These properties are crucial for predicting the compound's behavior in biological systems, including its solubility, absorption, and distribution.

| Property | Trans-3-Methoxycinnamic Acid | This compound |

| Molecular Formula | C₁₀H₁₀O₃[1] | C₁₁H₁₂O₃ |

| Molecular Weight | 178.18 g/mol [1] | 192.21 g/mol |

| Melting Point | 117-120 °C | Data not available |

| Boiling Point | 316.8±15.0 °C (Predicted) | Data not available |

| pKa | 4.36±0.10 (Predicted) | Data not available |

| LogP | 2.15 (Predicted) | Data not available |

| Solubility | Soluble in DMSO and methanol. | Data not available |

| CAS Number | 6099-04-3[1] | 55935-33-6 |

Spectral Properties

Spectral data is essential for the identification and characterization of chemical compounds. The following sections provide the available spectral information for Trans-3-Methoxycinnamic Acid.

The 1H NMR spectrum of Trans-3-Methoxycinnamic Acid provides information about the chemical environment of the hydrogen atoms in the molecule.

-

1H NMR (CDCl₃, 90 MHz):

-

δ 7.75 (d, 1H, J=15.9 Hz, -CH=)

-

δ 7.35-7.05 (m, 4H, Ar-H)

-

δ 6.45 (d, 1H, J=15.9 Hz, =CH-COOH)

-

δ 3.85 (s, 3H, -OCH₃)[2]

-

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

-

13C NMR (CDCl₃):

-

δ 172.5, 159.9, 145.0, 135.8, 129.9, 120.9, 116.9, 113.7, 55.3

-

The IR spectrum reveals the functional groups present in the molecule.

-

IR (KBr disc):

-

3440-2500 cm⁻¹ (O-H stretch, carboxylic acid)

-

1685 cm⁻¹ (C=O stretch, carboxylic acid)

-

1625 cm⁻¹ (C=C stretch, alkene)

-

1595, 1485 cm⁻¹ (C=C stretch, aromatic)

-

1260 cm⁻¹ (C-O stretch, ether)[3]

-

The UV-Vis spectrum provides information about the electronic transitions within the molecule.

-

UV-Vis (Methanol):

-

λmax: 220 nm, 288 nm

-

Synthesis Protocols

The synthesis of Trans-3-alkoxycinnamic acids can be achieved through several established organic reactions. The Knoevenagel condensation and the Perkin reaction are two common methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

-

To a solution of the corresponding 3-alkoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure trans-3-alkoxycinnamic acid.

Knoevenagel Condensation Workflow

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

-

A mixture of the 3-alkoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1 equivalent) is heated at 180°C for 5-8 hours.

-

The reaction mixture is then cooled and poured into water.

-

The unreacted aldehyde is removed by steam distillation.

-

The aqueous solution is filtered and acidified with dilute hydrochloric acid.

-

The precipitated crude product is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure trans-3-alkoxycinnamic acid.

References

Trans-3-Ethoxycinnamic Acid: A Technical Review of its Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Ethoxycinnamic acid is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom and recognized for their diverse pharmacological properties. While research on this compound is not as extensive as its hydroxyl and methoxy counterparts, its structural characteristics suggest potential for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties based on analogous compounds, and a review of the potential biological activities and modulated signaling pathways as inferred from related cinnamic acid derivatives. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential therapeutic applications.

Chemical Properties and Data

Direct experimental data for this compound is limited in publicly available literature. However, we can infer its properties based on the well-characterized analogous compound, trans-3-methoxycinnamic acid. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, is expected to influence properties such as melting point, solubility, and bioavailability.

Table 1: Physicochemical Properties of Cinnamic Acid Derivatives

| Property | trans-3-Methoxycinnamic Acid (Analog) | This compound (Predicted) |

| CAS Number | 17570-26-2 | 188545-72-4 |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 178.18 g/mol | 192.21 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 117-120 °C | Expected to be in a similar range |

| Solubility | Soluble in ethanol, methanol, DMSO | Expected to have higher solubility in nonpolar solvents |

Table 2: Spectroscopic Data of trans-3-Methoxycinnamic Acid (for reference)

| Technique | Key Data Points |

| ¹H NMR | δ ~7.6 (d, J≈16 Hz, 1H, vinylic), ~7.3-6.9 (m, 4H, aromatic), ~6.4 (d, J≈16 Hz, 1H, vinylic), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR | δ ~172 (C=O), ~160 (Ar-O), ~145 (vinylic), ~135 (Ar-C), ~130 (Ar-CH), ~122 (Ar-CH), ~117 (vinylic), ~114 (Ar-CH), ~55 (OCH₃) |

| IR (cm⁻¹) | ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 178 [M]⁺, 161, 133, 105, 77 |

Synthesis of this compound

The synthesis of this compound can be readily achieved through established methods for forming α,β-unsaturated carboxylic acids, most notably the Knoevenagel condensation and the Wittig reaction. The common starting material for these syntheses is 3-ethoxybenzaldehyde.

Synthesis of 3-Ethoxybenzaldehyde (Precursor)

3-Ethoxybenzaldehyde can be prepared from 3-hydroxybenzaldehyde via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of 3-Ethoxybenzaldehyde

-

Dissolution: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-ethoxybenzaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for this compound

-

Reactant Mixture: In a round-bottom flask, combine 3-ethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux (around 80-90 °C) for several hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Methodological & Application

Synthesis of Trans-3-Ethoxycinnamic Acid via Claisen-Schmidt Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile chemical structure serves as a scaffold for the synthesis of a wide range of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The methoxy and ethoxy derivatives of cinnamic acid, in particular, are of interest due to their potential to modulate various biological pathways. This application note provides a detailed protocol for the synthesis of trans-3-ethoxycinnamic acid via a Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated carbonyl compounds.

The Claisen-Schmidt condensation is a variation of the Claisen condensation that involves the reaction of an aldehyde or ketone with an ester that has α-hydrogens in the presence of a base.[1][2] In the synthesis of this compound, 3-ethoxybenzaldehyde is reacted with an ester such as ethyl acetate or diethyl malonate. The reaction is typically catalyzed by a base like sodium ethoxide or sodium hydroxide, which deprotonates the α-carbon of the ester, forming an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid.

Data Presentation

The following table summarizes key quantitative data for this compound and the closely related analogue, trans-3-methoxycinnamic acid, for reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 188545-72-4 | C₁₁H₁₂O₃ | 192.21 | Not available |

| trans-3-Methoxycinnamic Acid | 6099-04-3 | C₁₀H₁₀O₃ | 178.18 | 117-120 |

Note: Specific experimental data for this compound is limited. The data for trans-3-methoxycinnamic acid is provided as a reference for characterization.

Experimental Protocols

This section details the methodology for the synthesis of this compound via a Claisen-Schmidt condensation of 3-ethoxybenzaldehyde and diethyl malonate, followed by hydrolysis and decarboxylation.

Materials:

-

3-Ethoxybenzaldehyde

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Pyridine

-

Toluene

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Ethoxide

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Once all the sodium has reacted, the solution of sodium ethoxide in ethanol is ready for the next step.

Step 2: Claisen-Schmidt Condensation

-

To the freshly prepared sodium ethoxide solution, add a solution of 15.0 g (0.1 mol) of 3-ethoxybenzaldehyde and 16.0 g (0.1 mol) of diethyl malonate in 50 mL of absolute ethanol dropwise from the dropping funnel with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-(3-ethoxybenzylidene)malonate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude product from the previous step, add a solution of 10 g of sodium hydroxide in 100 mL of ethanol and 50 mL of water.

-

Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester groups.

-

After cooling, remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water and acidify with concentrated hydrochloric acid until no more precipitate is formed.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the final product in a desiccator.

Characterization:

The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data should be compared with known data for similar compounds, such as trans-3-methoxycinnamic acid.

Expected ¹H NMR Data (Reference: trans-3-methoxycinnamic acid in DMSO-d₆):

-

δ 7.56 (d, J = 16.2 Hz, 1H, vinylic proton)

-

δ 7.37-7.17 (m, 3H, aromatic protons)

-

δ 6.97 (d, J = 6.9 Hz, 1H, aromatic proton)

-

δ 6.55 (d, J = 15.9 Hz, 1H, vinylic proton)

-

δ 3.78 (s, 3H, methoxy protons)[3]

For this compound, one would expect to see a triplet and a quartet corresponding to the ethoxy group.

Expected ¹³C NMR Data (Reference: trans-3-methoxycinnamic acid in DMSO-d₆):

-

δ 167.59, 142.56, 134.87, 133.3, 129.9, 128.98, 120.22, 55.30[3]

Expected IR Data (KBr pellet):

-

Broad O-H stretch: ~2500-3300 cm⁻¹ (carboxylic acid)

-

C=O stretch: ~1680-1700 cm⁻¹ (conjugated carboxylic acid)

-

C=C stretch: ~1620-1640 cm⁻¹ (alkene)

-

C-O stretch: ~1250 cm⁻¹ and ~1050 cm⁻¹ (ether)

Mandatory Visualization

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of Trans-3-Ethoxycinnamic Acid via the Wittig Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of trans-3-Ethoxycinnamic Acid, a valuable intermediate in pharmaceutical development. The synthesis is based on the Wittig reaction, a reliable method for alkene formation. The protocol outlines the preparation of the necessary precursors, 3-ethoxybenzaldehyde and a phosphorus ylide, the subsequent Wittig olefination, and the final hydrolysis to yield the target acid. An alternative one-pot reaction is also described for improved efficiency. All quantitative data and experimental procedures are presented to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Cinnamic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. The Wittig reaction offers a powerful and stereoselective method for their synthesis, ensuring the precise placement of the carbon-carbon double bond, which is often crucial for biological activity.[1] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a phosphorane) to form an alkene and triphenylphosphine oxide.[2][3] The strong P=O bond formed in the by-product, triphenylphosphine oxide, is the thermodynamic driving force for this reaction.[3]

This application note details the multi-step synthesis of this compound, starting from commercially available 3-hydroxybenzaldehyde and employing a stabilized phosphorus ylide.

Materials and Reagents

The following table lists the necessary materials and reagents for the complete synthesis pathway.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Sigma-Aldrich | Starting material |

| Bromoethane (Ethyl bromide) | C₂H₅Br | 108.97 | Sigma-Aldrich | Alkylating agent |

| Potassium Hydroxide | KOH | 56.11 | Fisher Scientific | Base |

| Ethanol | C₂H₅OH | 46.07 | VWR | Solvent |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | Acros Organics | Ylide precursor |

| Ethyl 2-bromoacetate | BrCH₂COOC₂H₅ | 167.00 | Alfa Aesar | Ylide precursor |

| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | Sigma-Aldrich | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | Extraction Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific | For acidification |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Acros Organics | Drying agent |

Experimental Protocols

The synthesis is presented in three main stages: preparation of the aldehyde, the Wittig reaction to form the ethyl ester, and subsequent hydrolysis to the final cinnamic acid.

Protocol 1: Synthesis of 3-Ethoxybenzaldehyde

This procedure is adapted from the ethylation of similar phenolic compounds.[4][5]

-

Dissolution: In a 500 mL round-bottom flask, dissolve 12.2 g (100 mmol) of 3-hydroxybenzaldehyde in 150 mL of ethanol.

-

Base Addition: Prepare a solution of 8.8 g (157 mmol) of potassium hydroxide in 50 mL of water and add it to the flask.

-

Alkylation: Heat the mixture to reflux. Slowly add 16.3 g (150 mmol, 11 mL) of bromoethane to the refluxing solution over 30 minutes.

-

Reaction: Continue heating at reflux for 12-16 hours. A precipitate may form during the reaction.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Distribute the remaining residue between 100 mL of water and 100 mL of dichloromethane. Separate the layers and extract the aqueous phase with an additional 50 mL of dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-ethoxybenzaldehyde as a pale yellow oil, which may crystallize upon standing.

Protocol 2: Wittig Reaction for Ethyl trans-3-Ethoxycinnamate

This protocol involves the in situ generation of the phosphorus ylide followed by the olefination reaction. A one-pot approach in an aqueous medium is also a viable, greener alternative.[6][7][8]

-

Phosphonium Salt Formation: In a dry 250 mL flask under a nitrogen atmosphere, dissolve 26.2 g (100 mmol) of triphenylphosphine in 100 mL of dry toluene. Add 16.7 g (100 mmol) of ethyl 2-bromoacetate. Heat the mixture to reflux for 24 hours to form the phosphonium salt, which will precipitate as a white solid.[9] Cool the mixture and collect the salt by filtration.

-

Ylide Formation & Wittig Reaction:

-

Suspend the dried phosphonium salt (100 mmol) and 15.0 g (100 mmol) of 3-ethoxybenzaldehyde (from Protocol 1) in 100 mL of dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add 100 mL of a 10% aqueous sodium hydroxide solution.

-

Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with 2x50 mL of dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield a crude mixture containing the product and triphenylphosphine oxide.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from ethanol to obtain pure Ethyl trans-3-ethoxycinnamate.

Protocol 3: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl ester (e.g., 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Base Addition: Add 20 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is ~2. A white solid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

Results and Data Summary

The following table summarizes the expected outcomes and characteristics of the synthesized compounds.

| Compound | Appearance | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| 3-Ethoxybenzaldehyde | Pale yellow oil/solid | 85-95 | 49-51 | ¹H NMR: δ ~9.9 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |

| Ethyl trans-3-ethoxycinnamate | White to off-white solid | 70-85 | N/A | ¹H NMR: δ ~7.6 (d, 1H, J≈16 Hz, vinylic-H), ~6.4 (d, 1H, J≈16 Hz, vinylic-H), Ar-H signals, OCH₂ signals |

| This compound | White crystalline solid | 90-98 | N/A | IR (cm⁻¹): ~3000 (br, O-H), ~1680 (C=O), ~1625 (C=C), ~980 (trans C-H bend) |

Note: Yields are based on typical Wittig reactions and subsequent steps. Spectroscopic data are predicted values based on analogous structures.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. prepchem.com [prepchem.com]

- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

- 7. sciepub.com [sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Trans-3-Ethoxycinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of trans-3-ethoxycinnamic acid through the Knoevenagel condensation. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the established biological activities of related cinnamic acid structures.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to produce an α,β-unsaturated product.[1] This reaction is a variation of the aldol condensation and is widely utilized in the preparation of fine chemicals and pharmaceutical intermediates.[1] Cinnamic acids and their derivatives, often synthesized via this method, have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.

This compound is a derivative of cinnamic acid that holds potential for investigation in drug discovery programs. Its structural similarity to other biologically active methoxycinnamic acid derivatives suggests it may exhibit interesting pharmacological effects. For instance, 3-methoxycinnamic acid has been shown to possess antibacterial activity and can potentiate the effects of antibiotics against multidrug-resistant bacteria.[2][3]

Reaction Mechanism and Experimental Design

The Knoevenagel condensation of 3-ethoxybenzaldehyde with malonic acid proceeds via a base-catalyzed mechanism to yield this compound. A common catalytic system for this transformation is a mixture of pyridine and piperidine. Pyridine acts as the solvent and a nejtralizing agent for any acid impurities, while piperidine serves as the active basic catalyst.

The general mechanism involves the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-ethoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration and decarboxylation to afford the final α,β-unsaturated carboxylic acid, predominantly as the more stable trans-isomer.

Key Experimental Parameters

Several factors can influence the outcome of the Knoevenagel condensation:

-

Catalyst: Weak bases like piperidine are typically used. The amount of catalyst can affect the reaction rate.

-

Solvent: Pyridine is a common solvent for this reaction, though other solvents like ethanol or even solvent-free conditions have been reported for similar reactions.[4]

-

Temperature: The reaction is often heated to ensure a reasonable reaction rate and to facilitate decarboxylation.

-

Reaction Time: The duration of the reaction is crucial for achieving high conversion of the starting materials.

Experimental Protocols

The following protocols are adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes with malonic acid. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Pyridine/Piperidine Catalyzed Synthesis

This is a classic and widely used method for the Knoevenagel condensation.

Materials:

-

3-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (2-3 mL per gram of aldehyde).

-

To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Alternative "Green" Synthesis using an Amine Catalyst in Ethanol

This protocol offers a more environmentally friendly approach by using ethanol as the solvent.

Materials:

-

3-Ethoxybenzaldehyde

-

Malonic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of proline (e.g., 0.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

To the residue, add deionized water and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation